Geninthiocin

描述

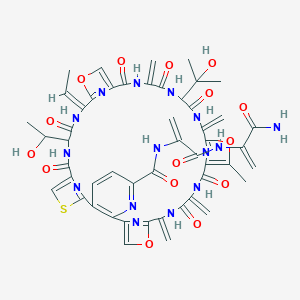

Geninthiocin is a microbial metabolite isolated from the mycelium of Streptomyces sp. DD84, identified for its ability to induce the tipA promoter. The compound is characterized as a thiopeptide, which is a class of antibiotics composed of sulfur-containing amino acids. Geninthiocin is notable for its structure, which includes oxazole and thiazole moieties, as well as several unusual amino acids. The unique structure of geninthiocin suggests that it may have specific biological activities, potentially useful in various applications such as promoting certain gene expressions .

Synthesis Analysis

The synthesis of geninthiocin has not been explicitly detailed in the provided papers. However, it is mentioned that geninthiocin was isolated from Streptomyces sp. DD84, which implies that it is a naturally occurring compound produced by this bacterial species. The isolation process likely involves the cultivation of the bacteria, followed by extraction and purification of the metabolite. The complexity of its structure, with oxazole and thiazole rings, indicates that the biosynthesis of geninthiocin in nature involves a series of enzymatic reactions that assemble the thiopeptide scaffold and incorporate the unusual amino acids .

Molecular Structure Analysis

The molecular structure of geninthiocin has been elucidated using various NMR studies. These studies have revealed that geninthiocin contains oxazole and thiazole rings, which are heterocyclic compounds containing oxygen and sulfur, respectively. The presence of these moieties in the structure of geninthiocin is significant as they can contribute to the molecule's biological activity by participating in binding interactions with biological targets. Additionally, the unusual amino acids present in geninthiocin may confer unique properties to the molecule, such as increased stability or specificity for certain biological pathways .

Chemical Reactions Analysis

While the specific chemical reactions involving geninthiocin are not described in the provided papers, thiopeptides like geninthiocin typically exhibit a range of biological activities, including interactions with ribosomal proteins and inhibition of protein synthesis. The oxazole and thiazole rings, along with the unusual amino acids, may be involved in reactions that enable geninthiocin to bind to its biological targets and exert its effects. These effects could include inducing the expression of certain genes, as indicated by its ability to activate the tipA promoter .

Physical and Chemical Properties Analysis

The physical and chemical properties of geninthiocin are not directly reported in the provided papers. However, based on its classification as a thiopeptide, geninthiocin is likely to be relatively stable and resistant to degradation by peptidases, which is a common feature of thiopeptides. Its solubility, melting point, and other physicochemical properties would be determined by its specific molecular structure, including the presence of oxazole and thiazole rings and the unusual amino acids. These properties would influence how geninthiocin can be handled, stored, and applied in a research or clinical setting .

科学研究应用

发现和结构分析

Geninthiocin,一种新型硫肽,最初是从链霉菌 Streptomyces sp. DD84 的菌丝中分离出来的,并被鉴定为 tipA 启动子诱导物质。通过核磁共振研究,其结构包括一个含有噁唑和噻唑基团以及几种不寻常氨基酸的硫肽 (Yun, Hidaka, Furihata, & Seto, 1995)。

变体和抗菌活性

Geninthiocins C 和 D 是 35-环大环硫肽,具有修改的尾基团,被鉴定为 geninthiocin(Geninthiocin A)的新同系物。这些变体在抗菌活性上表现出显著差异,Geninthiocin A 对革兰氏阳性细菌表现出强效抗菌活性,而 C 和 D 变体则没有抗菌活性。这表明尾基团在 geninthiocin 的抗菌效果中的重要性 (Li et al., 2018)。

对抗 MRSA 的应用

Geninthiocin 已被研究用于对抗耐甲氧西林金黄色葡萄球菌(MRSA),这是一个重要的公共卫生问题。分子对接和验证研究确定了 Geninthiocin 的潜在靶蛋白,表明其作为一种有前途的抗菌剂对抗 MRSA 的应用 (Lakshmi, Anuf, & Vincent, 2021)。

结构阐明和生物活性

Val-Geninthiocin,另一种变体,具有与 geninthiocin 相似的结构,但具有不同的生物活性。它对革兰氏阳性细菌表现出强效活性,但对革兰氏阴性细菌或微藻没有活性。geninthiocin 家族中的这种多样性突显了在抗菌治疗中定制应用的潜力 (Sajid et al., 2008)。

未来方向

属性

IUPAC Name |

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIXQXFKIJDIV-KKMKTNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H49N15O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geninthiocin | |

CAS RN |

158792-27-9 | |

| Record name | Geninthiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

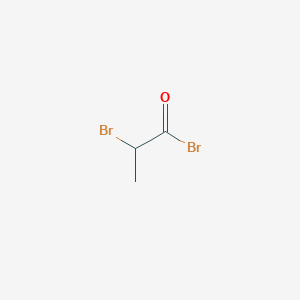

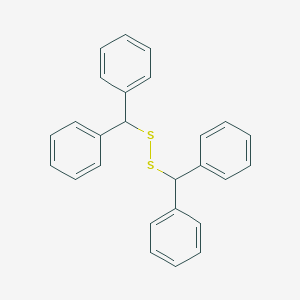

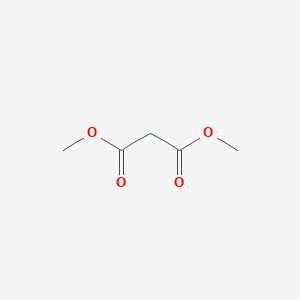

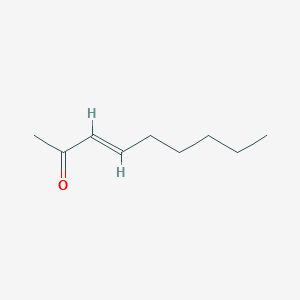

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)